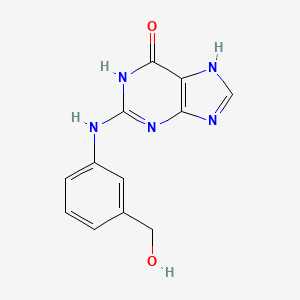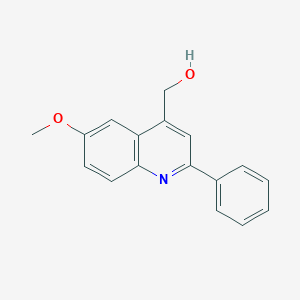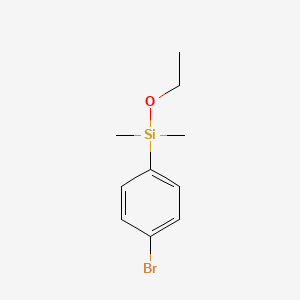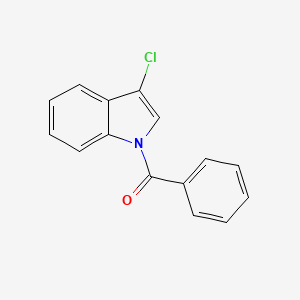
(3-Chloro-1H-indol-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-1H-indol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro-substituted indole ring attached to a phenylmethanone group, making it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1H-indol-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroindole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-1H-indol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the indole nucleus.
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate can be used to replace the chloro group with methoxy or thiol groups.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield a bromo-substituted indole derivative, while nucleophilic substitution with sodium methoxide would produce a methoxy-substituted indole derivative .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-1H-indol-1-yl)(phenyl)methanone has been studied for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3-Chloro-1H-indol-1-yl)(phenyl)methanone is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloro group may enhance the compound’s binding affinity and selectivity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone: Similar structure but with a methyl group instead of a chloro group.
(1H-Indol-3-yl)methanamine: Lacks the phenylmethanone group but retains the indole core.
N’-((2-phenyl-1H-indol-3-yl)methylene)phenyl-1H-indole-2-carbohydrazide: Contains additional functional groups and has been studied for its antimycobacterial activity.
Uniqueness
(3-Chloro-1H-indol-1-yl)(phenyl)methanone is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H10ClNO |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(3-chloroindol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-10-17(14-9-5-4-8-12(13)14)15(18)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
DXAPWVOJSYUDJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
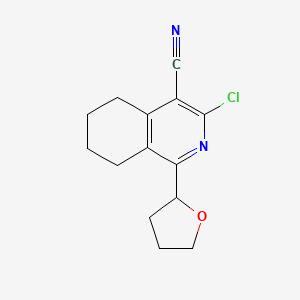
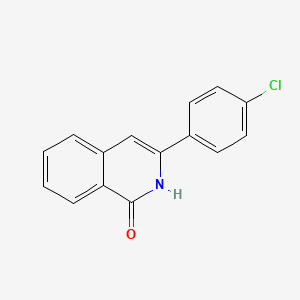

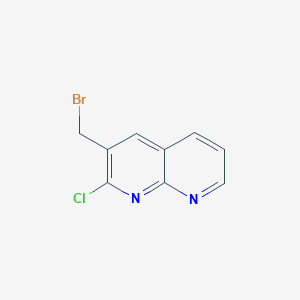
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
![4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11856618.png)
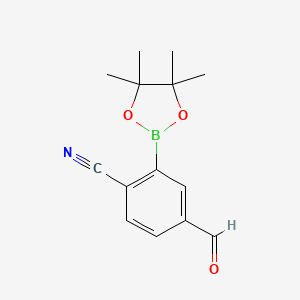
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)
